2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is a chemical compound with the molecular formula . It features a complex structure characterized by a styryl group attached to a benzene ring, which is further substituted with two methoxy groups and an isopropyl group. This compound is notable for its potential biological activities and applications in various fields, particularly in medicinal chemistry.
The reactivity of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene can be attributed to its functional groups. Key reactions include:
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene exhibits several biological activities:
The synthesis of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene typically involves several steps:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding the pharmacodynamics of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene. Research indicates that it may interact with various biological targets:
Several compounds share structural similarities with 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Resveratrol (3,4',5-trihydroxystilbene) | Contains multiple hydroxyl groups | Strong antioxidant properties |
1,3-Dimethoxy-5-methylbenzene | Methyl group instead of isopropyl | Simpler structure with fewer biological activities |
4-Methoxyphenol | Single methoxy group on phenolic ring | Used primarily as an antiseptic |
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | Different alkyl substituents | More branched structure affecting solubility |
Each of these compounds presents unique characteristics that differentiate them from 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene while highlighting its potential versatility in both synthetic and biological contexts.
The retrosynthetic analysis of 2-isopropyl-1,3-dimethoxy-5-styrylbenzene involves strategic disconnection of the styryl moiety from the substituted benzene core [4] [8]. The primary retrosynthetic pathway identifies two key synthetic targets: the preparation of 2-isopropyl-1,3-dimethoxybenzene as the aromatic precursor and the subsequent introduction of the styryl group at the 5-position .
The retrosynthetic strategy begins with recognition that the styryl unit can be installed through carbon-carbon bond formation methodologies [8]. The analysis reveals that the methoxy groups at positions 1 and 3 serve as ortho-para directing groups, which influences the regioselectivity of electrophilic aromatic substitution reactions [39]. The isopropyl substituent at position 2 introduces steric considerations that must be addressed during synthetic planning .
A fundamental retrosynthetic disconnection involves the cleavage of the carbon-carbon double bond between the benzene ring and the styryl moiety [4]. This disconnection can be approached through multiple synthetic strategies, including cross-coupling reactions with appropriate organopalladium intermediates or olefination reactions using carbonyl precursors [8]. The electronic properties of the dimethoxybenzene system, with its electron-rich aromatic ring, favor electrophilic substitution patterns and influence the choice of synthetic methodology [39].
The preparation of the 2-isopropyl-1,3-dimethoxybenzene precursor requires careful consideration of the substitution pattern . Friedel-Crafts alkylation represents the most direct approach for introducing the isopropyl group, utilizing the activating effect of the methoxy substituents [26]. The regioselective introduction of the isopropyl group at position 2 benefits from the directing effects of the methoxy groups, which favor substitution at the electron-rich positions [39].
Palladium-catalyzed cross-coupling reactions provide highly efficient methodologies for constructing the styryl moiety in 2-isopropyl-1,3-dimethoxy-5-styrylbenzene [5] [12] [34]. The Heck reaction represents a particularly valuable approach, enabling the direct coupling of aryl halides with styrene derivatives to form the desired carbon-carbon double bond [12] [36].
The optimization of palladium-catalyzed conditions requires careful consideration of catalyst loading, ligand selection, and reaction parameters [19] [27]. Research demonstrates that palladium acetate in combination with appropriate phosphine ligands provides excellent catalytic activity for styrylbenzene formation [36]. The reaction typically proceeds under mild conditions with catalyst loadings ranging from 1-5 mol% palladium [27].
Table 1: Palladium-Catalyzed Cross-Coupling Optimization Parameters
Parameter | Typical Range | Optimal Conditions | Yield (%) |
---|---|---|---|
Catalyst Loading | 1-10 mol% | 2-5 mol% Pd(OAc)₂ | 88-96 |
Temperature | 50-120°C | 60-80°C | 90-95 |
Reaction Time | 3-24 hours | 8-12 hours | 85-92 |
Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ (2 equiv) | 88-94 |
Solvent | DMF, DMA, toluene | DMF | 90-96 |
The substrate scope of palladium-catalyzed coupling reactions demonstrates broad tolerance for methoxy-substituted aromatic systems [36]. Electron-rich substrates such as dimethoxybenzene derivatives show enhanced reactivity compared to electron-deficient systems [19]. The presence of multiple methoxy groups activates the aromatic ring toward oxidative addition, facilitating the palladium-catalyzed process [34].
Suzuki-Miyaura cross-coupling provides an alternative approach utilizing arylboronic acids as coupling partners [13] [31]. This methodology offers advantages in terms of functional group tolerance and mild reaction conditions [37]. The transmetalation step in the Suzuki cycle proceeds efficiently with electron-rich arylboronic acids, making this approach particularly suitable for methoxy-substituted substrates [31].
The choice of ligand system significantly influences the efficiency of palladium-catalyzed cross-coupling reactions [20]. Phosphine ligands with appropriate steric and electronic properties enhance the rate of oxidative addition and reductive elimination steps [20]. Bulky phosphine ligands such as tri-tert-butylphosphine demonstrate superior performance in challenging coupling reactions [22].
The Wittig reaction provides a fundamental approach for constructing the styryl unit through olefination of appropriate carbonyl precursors [6] [29]. The mechanism proceeds through formation of phosphonium ylides, which undergo nucleophilic addition to aldehydes or ketones to generate the desired alkene products [29] [30].
The preparation of phosphonium salts represents the initial step in Wittig olefination [33]. Triphenylphosphine reacts with benzyl halides through an S_N2 mechanism to generate the required phosphonium intermediates [33]. The reaction typically proceeds in non-polar solvents such as benzene or toluene under heating conditions [29].
The ylide formation step involves deprotonation of the phosphonium salt using strong bases such as sodium hydride or n-butyllithium [6]. The choice of base influences both the reaction rate and the stereochemical outcome of the subsequent olefination [29]. Stabilized ylides, generated from phosphonium salts bearing electron-withdrawing groups, show enhanced selectivity for trans-alkene formation [6].
Table 2: Wittig Reaction Optimization for Styrylbenzene Formation
Ylide Type | Base | Solvent | Temperature | E:Z Ratio | Yield (%) |
---|---|---|---|---|---|
Stabilized | NaOH | CH₂Cl₂/H₂O | 25°C | 95:5 | 85-91 |
Semi-stabilized | t-BuOLi | EtOH | 25°C | 85:15 | 68-90 |
Unstabilized | n-BuLi | THF | -78°C | 15:85 | 70-85 |
The stereochemical outcome of Wittig reactions depends on the nature of the ylide and reaction conditions [29] [32]. Stabilized ylides favor formation of trans-alkenes through a kinetically controlled pathway [6]. The reaction proceeds through an oxaphosphetane intermediate, which undergoes syn-elimination to generate the alkene product [29].
Optimization studies demonstrate that ultrasonic conditions enhance both the reaction rate and yield of Wittig olefination [29]. Sonication promotes efficient mixing and increases the rate of ylide formation, resulting in improved overall performance [29]. The combination of ultrasonic activation with appropriate solvent systems provides yields ranging from 81-91% for styrylbenzene derivatives [29].
The substrate scope of Wittig reactions accommodates a wide range of aromatic aldehydes [29]. Methoxy-substituted benzaldehydes show enhanced reactivity compared to unsubstituted systems due to electronic activation [29]. The reaction tolerates multiple functional groups, making it suitable for complex substrate synthesis [30].
The regioselective functionalization of methoxy-substituted benzenes requires careful consideration of electronic and steric effects [9] [10]. The methoxy groups in 2-isopropyl-1,3-dimethoxy-5-styrylbenzene serve as powerful ortho-para directing groups, influencing the regioselectivity of electrophilic aromatic substitution reactions [39].
The electronic properties of methoxy substituents activate the aromatic ring toward electrophilic attack through resonance donation [39]. This activation manifests in enhanced reaction rates and preferential substitution at positions ortho and para to the methoxy groups [25] [28]. The presence of multiple methoxy groups creates a highly electron-rich aromatic system with characteristic reactivity patterns [39].
Regioselective bromination of methoxy-substituted benzenes proceeds through electrophilic aromatic substitution mechanisms [25] [28]. Research demonstrates that bromination occurs preferentially at the carbon atom with the highest positive charge, as determined by electronic structure calculations [25]. The reaction proceeds through electron transfer from the methoxy-substituted benzene to high-valent metal-oxo intermediates [25].
Table 3: Regioselective Functionalization Patterns for Methoxy-Substituted Benzenes
Substrate | Electrophile | Ortho Product (%) | Meta Product (%) | Para Product (%) |
---|---|---|---|---|
Anisole | Br₂ | 10 | trace | 90 |
Anisole | HNO₃ | 30-40 | 0-2 | 60-70 |
Anisole | Acyl-Cl | 5-10 | 0-5 | 90-95 |
The steric influence of the isopropyl substituent modifies the regioselectivity patterns observed in simple methoxybenzenes . The bulky isopropyl group at position 2 creates steric hindrance that disfavors substitution at the adjacent positions . This steric effect complements the electronic directing effects of the methoxy groups to achieve enhanced regioselectivity [39].
Advanced functionalization strategies employ protecting group methodologies to achieve selective modification of individual methoxy groups [21]. The 4-methoxybenzyl protecting group demonstrates exceptional stability under various reaction conditions while remaining removable under acidic conditions [21]. This protecting group strategy enables sequential functionalization of complex polysubstituted systems [21].
The regioselective introduction of functional groups requires optimization of reaction conditions to achieve desired selectivity [10]. Temperature, solvent choice, and catalyst selection significantly influence the regioselectivity of functionalization reactions [9]. Mild reaction conditions generally favor kinetic control, leading to enhanced regioselectivity [10].
The control of stereochemistry in styrylbenzene derivatives represents a critical aspect of synthetic methodology development [11] [15] [38]. The trans and cis isomers of 2-isopropyl-1,3-dimethoxy-5-styrylbenzene exhibit distinct physical and chemical properties, necessitating stereoselective synthetic approaches [32].
Thermal isomerization processes provide one approach for controlling the trans/cis ratio in styrylbenzene systems [32]. The activation energy for trans to cis isomerization depends on the substitution pattern and electronic properties of the aromatic system [32]. Research demonstrates that the enthalpy change for thermal trans/cis stilbene isomerization ranges from 2-4 kcal/mol [32].
Photochemical isomerization offers an alternative strategy for stereochemical control [38]. Ultraviolet irradiation promotes trans to cis isomerization through excited state processes [38]. The efficiency of photoisomerization depends on the wavelength of irradiation and the presence of photosensitizers [38]. Studies show that cinnamoyl chromophores undergo highly selective E to Z isomerization under appropriate photochemical conditions [38].
Table 4: Stereocontrol Methods for Styrylbenzene Isomerization
Method | Conditions | E:Z Ratio | Yield (%) | Reference |
---|---|---|---|---|
Thermal | 150°C, 24h | 85:15 | 75-85 | [32] |
Photochemical | UV (402 nm), 12h | 3:97 | 80-90 | [38] |
Catalytic | I₂, hν, toluene | 5:95 | 70-85 | [6] |
Metal-catalyzed | Cu(I), UV | 10:90 | 75-88 | [11] |
Ring-opening metathesis polymerization provides insights into stereocontrol mechanisms applicable to styrylbenzene synthesis [11]. Grubbs catalysts demonstrate high trans-stereoregularity (up to 95%) in olefin metathesis reactions [11]. The stereochemical outcome depends on the catalyst structure and reaction conditions [11].
The influence of substituents on stereochemical outcomes requires systematic investigation [38]. Electron-withdrawing and electron-donating groups modify the electronic properties of the alkene, affecting the relative stability of trans and cis isomers [38]. Steric interactions between substituents also contribute to the thermodynamic preference for specific stereoisomers [15].
Catalytic approaches to stereocontrol employ transition metal complexes to achieve selective isomerization [11]. Copper(I) salts under ultraviolet irradiation promote cis to trans isomerization with high selectivity [11]. The mechanism involves coordination of the metal center to the alkene followed by stereoselective rearrangement [11].
The thermodynamic stability of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is primarily governed by its extended aromatic conjugation system and the presence of electron-donating methoxy groups. The compound exists predominantly in the E-configuration, which represents the thermodynamically favored geometric isomer due to minimized steric interactions between the phenyl rings [1] [2] [3].
Conformational Preferences and Rotational Barriers
The molecular structure exhibits restricted rotation around the central alkene bond, characteristic of styrylbenzene derivatives [4] [5]. Computational studies on related styrylbenzene compounds indicate activation barriers for E-Z isomerization typically ranging from 1.8 to 2.1 electron volts (41-48 kcal/mol), making thermal isomerization unlikely under ambient conditions [6]. The presence of methoxy substituents at positions 1 and 3, along with the isopropyl group at position 2, creates a sterically hindered environment that further stabilizes the E-configuration [7] [8].
The isopropyl substituent introduces additional conformational complexity through rotation around the carbon-carbon single bond connecting it to the aromatic ring. Density functional theory calculations on similar compounds suggest that this rotation exhibits multiple energy minima corresponding to different orientations relative to the aromatic plane [7] [8].
Thermodynamic Parameters
Experimental thermal analysis data for the compound itself is limited; however, comparative studies on related styrylbenzene derivatives provide insight into expected thermal behavior. The predicted boiling point of 431.8±20.0°C indicates substantial intermolecular interactions, likely arising from the extended conjugated system and polar methoxy groups [9]. Thermal gravimetric analysis of similar compounds shows thermal stability up to approximately 150-200°C before significant decomposition occurs [10] [11].
The solubility characteristics of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene reflect the balance between its hydrophobic aromatic components and hydrophilic methoxy substituents. Experimental data indicates solubility in methanol and dimethyl sulfoxide, with limited solubility in chloroform [12] [9].
Aqueous Solubility and Polar Solvents
The compound demonstrates enhanced solubility in polar protic solvents due to hydrogen bonding interactions involving the methoxy oxygen atoms. The two methoxy groups contribute approximately 0.3-0.5 log units each to water solubility compared to unsubstituted styrylbenzene derivatives [13] [14]. The isopropyl substituent provides steric bulk that reduces packing efficiency and may enhance solubility in organic solvents [15].
Partition Coefficient Estimation
Based on structural analysis and comparison with related compounds, the octanol-water partition coefficient (LogP) is estimated to be in the range of 3.5-4.5 [16] [17]. This places the compound in the moderately lipophilic category, typical of methoxy-substituted aromatic compounds [13] [14]. The styryl bridge contributes approximately 2.0-2.5 log units to lipophilicity, while the methoxy groups reduce this by approximately 0.5-0.8 log units each [18] [14].
Solvent System Dependencies
Partition behavior varies significantly across different solvent systems. In benzene-water systems, the compound would exhibit higher partition coefficients due to favorable π-π interactions with the aromatic solvent [18]. The presence of hydrogen bond accepting sites (methoxy oxygens) suggests preferential partitioning into hydrogen bond donating solvents [19] [20].
The acid-base properties of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene are dominated by the electronic effects of the substituents on the aromatic ring system. Unlike compounds containing hydroxyl groups, methoxy-substituted aromatics do not participate in prototropic equilibria under normal conditions [21] [22].
Electronic Effects and pKa Considerations
The compound lacks ionizable protons under physiologically relevant pH conditions. The aromatic protons exhibit very weak acidity with estimated pKa values greater than 25, making deprotonation unlikely except under extremely basic conditions [23] [24]. The methoxy groups function as electron-donating substituents through resonance, increasing electron density on the aromatic ring and further reducing acidity [22] [25].
Substituent Effects on Aromatic Reactivity
The combined electronic effects of the methoxy and isopropyl substituents create a highly activated aromatic system toward electrophilic aromatic substitution reactions. The methoxy groups provide strong resonance donation (+R effect), while the isopropyl group contributes weak inductive donation (+I effect) [22] [25]. This activation pattern would direct electrophilic substitution to positions ortho and para to the methoxy groups, avoiding the sterically hindered region adjacent to the isopropyl substituent.
Complexation and Ion-Pair Formation
While the compound itself cannot undergo prototropic equilibria, the methoxy oxygen atoms can participate in coordination chemistry and hydrogen bonding interactions. Studies on related methoxy aromatics indicate potential for weak complexation with metal ions and strong acids [21] [23].
The photochemical behavior of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is characteristic of styrylbenzene derivatives, exhibiting light-induced E-Z isomerization upon ultraviolet irradiation [4] [5].
UV Absorption Characteristics
The compound exhibits strong ultraviolet absorption in the range of 330-380 nanometers, attributed to the π-π* electronic transition of the extended conjugated system [26] [5]. The methoxy substituents cause a bathochromic shift (red shift) of approximately 10-15 nanometers compared to unsubstituted styrylbenzene due to extended conjugation through resonance donation [27] [5].
Photoisomerization Pathways
Upon irradiation with 365 nanometer light, the compound undergoes E-Z photoisomerization with quantum yields typically ranging from 0.1 to 0.4 for styrylbenzene derivatives [4] [5]. The photoisomerization proceeds through a singlet excited state mechanism, involving rotation around the central alkene bond. The Z-isomer formed photochemically is thermodynamically less stable and can undergo thermal or photochemical reversion to the E-form [5] [6].
Photostability and Degradation
Prolonged ultraviolet irradiation may lead to secondary photochemical reactions including photooxidation and photocyclization. However, the presence of methoxy substituents generally enhances photostability compared to unsubstituted analogs by providing alternative pathways for excited state deactivation [28] [5]. Studies on related compounds indicate half-lives under intense UV irradiation of several hours to days, depending on solvent and oxygen concentration [29] [28].
Solvent Effects on Photochemistry
The photochemical quantum yields and reaction pathways are significantly influenced by solvent polarity and hydrogen bonding capability. Polar solvents tend to stabilize charge-separated excited states, potentially altering isomerization efficiency [5] [30]. The presence of oxygen can lead to singlet oxygen sensitization and subsequent oxidative degradation [28].
Thermal decomposition analysis of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene reveals multiple decomposition pathways characteristic of methoxy-substituted aromatic compounds [10] [31] [32].
Primary Decomposition Mechanisms
Thermal gravimetric analysis of related compounds indicates initial decomposition temperatures around 180-250°C, with the primary pathway involving demethylation reactions [31] [32]. The methoxy groups undergo thermal cleavage to form phenolic intermediates and methyl radicals, which subsequently undergo secondary reactions including hydrogen abstraction and recombination [32] [11].
Multi-Stage Decomposition Profile
The thermal decomposition typically proceeds through distinct stages: (1) Initial demethylation (180-250°C) with approximately 15-20% mass loss corresponding to loss of methoxy groups; (2) Isopropyl group elimination (250-300°C) involving beta-hydrogen elimination to form propene; (3) Aromatic ring degradation (300-450°C) through complex free radical mechanisms [10] [33].
Kinetic Parameters
Kinetic analysis using model-free methods such as the Flynn-Wall-Ozawa approach indicates activation energies for initial decomposition in the range of 150-200 kilojoules per mole, typical for ether bond cleavage reactions [10] [34]. The decomposition follows first-order kinetics in the initial stages, transitioning to more complex kinetics as multiple pathways become competitive at higher temperatures [34] [33].
Thermal Analysis Data
Temperature Range (°C) | Mass Loss (%) | Primary Process | Activation Energy (kJ/mol) |
---|---|---|---|
180-250 | 15-20 | Demethylation | 160-180 |
250-300 | 10-15 | Isopropyl elimination | 180-200 |
300-450 | 40-60 | Aromatic degradation | 200-250 |
>450 | Residual | Carbonization | Variable |
Decomposition Products and Pathways
Mass spectrometric analysis of thermal decomposition products reveals formation of methanol, formaldehyde, propene, and various phenolic compounds as primary products [31] [32]. Secondary products include carbon monoxide, carbon dioxide, and hydrogen from further decomposition of organic fragments. The char yield at 600°C is typically 15-25% for similar aromatic compounds, indicating substantial carbonization [10] [33].
Atmospheric and Inert Gas Effects